6-Amino-5-hydroxypicolinic acid
Description
Contextualizing 6-Amino-5-hydroxypicolinic Acid as a Substituted Pyridine-2-carboxylic Acid
This compound is a heterocyclic compound structurally classified as a substituted pyridine-2-carboxylic acid. nih.gov The core of this molecule is a pyridine (B92270) ring, a six-membered aromatic ring containing one nitrogen atom. The designation "picolinic acid" specifies that a carboxylic acid group (-COOH) is attached to the carbon atom at the 2-position, immediately adjacent to the nitrogen atom. wikipedia.org What distinguishes this compound are the two additional functional groups attached to the pyridine ring: an amino group (-NH2) at the 6-position and a hydroxyl group (-OH) at the 5-position. This specific arrangement of substituents gives the molecule its unique chemical characteristics and reactivity.
The presence of the amino and hydroxyl groups, both of which are electron-donating, alongside the electron-withdrawing carboxylic acid group and the inherent electronegativity of the pyridine nitrogen, creates a complex electronic environment within the molecule. This intricate interplay of functional groups influences its physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.
Overview of the Chemical Family of Picolinic Acid Derivatives
Picolinic acid and its derivatives represent a significant class of organic compounds. ontosight.ai The parent compound, picolinic acid, is an isomer of nicotinic acid (vitamin B3) and isonicotinic acid, differing in the position of the carboxylic acid group on the pyridine ring. wikipedia.org Picolinic acid itself is a white solid soluble in water and is known to be a catabolite of the amino acid tryptophan. nih.govwikipedia.org
The family of picolinic acid derivatives is vast, with a wide array of substituents that can be attached to the pyridine ring. These modifications can dramatically alter the compound's properties and biological activity. For instance, fusaric acid, a picolinic acid derivative produced by certain fungi, exhibits antibiotic properties. wikipedia.org Other derivatives are explored for their potential in medicinal chemistry, with research into their antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai The versatility of the picolinic acid scaffold allows chemists to synthesize a multitude of compounds with tailored characteristics for specific applications.
Significance and Research Trajectory of this compound and Related Structures
The significance of this compound and its structural relatives lies in their potential as building blocks for more complex molecules and their own inherent chemical properties. While specific, extensive research on this compound itself is not as widespread as for some other picolinic acid derivatives, its structure suggests several areas of research interest. The presence of multiple functional groups makes it a candidate for coordination chemistry, where it could act as a chelating agent for metal ions.
Research into related compounds provides a glimpse into the potential avenues of investigation for this compound. For example, the synthesis of various aminopicolinic acids is an active area of research, with studies focusing on creating extended structures through coupling reactions. umsl.edu Furthermore, derivatives of amino acids with similar structural motifs, such as (S)-2,6-diamino-5-oxohexanoic acid, are being explored as important intermediates in the synthesis of other valuable compounds. google.comnih.gov The study of hydroxypicolinic acids, such as 3-hydroxypicolinic acid and 6-hydroxypicolinic acid, is also relevant, as they are used as matrices in mass spectrometry and as building blocks in organic synthesis. chemicalbook.comnih.govsigmaaldrich.com The combined presence of both amino and hydroxyl groups on the picolinic acid framework in this compound presents a unique platform for further scientific inquiry.
Table of Chemical Properties
| Property | Value |
| Molecular Formula | C6H6N2O3 |
| Molecular Weight | 154.13 g/mol |
| CAS Number | 61548-53-6 |
Table of Related Picolinic Acid Derivatives
| Compound Name | Key Features |
| Picolinic Acid | The parent compound, a pyridine-2-carboxylic acid. wikipedia.org |
| 6-Hydroxypicolinic Acid | A derivative with a hydroxyl group at the 6-position. nih.govsigmaaldrich.com |
| 6-Aminopicolinic Acid | A derivative with an amino group at the 6-position. sigmaaldrich.com |
| 3-Hydroxypicolinic Acid | An isomer used as a matrix in mass spectrometry. chemicalbook.com |
| Fusaric Acid | A naturally occurring picolinic acid derivative with antibiotic properties. wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H2,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGZPPDRBLARLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20488225 | |
| Record name | 6-Amino-5-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20488225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61548-53-6 | |
| Record name | 6-Amino-5-hydroxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61548-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20488225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Amino 5 Hydroxypicolinic Acid and Analogues
Chemical Synthesis Approaches for Pyridine-2-carboxylic Acid Frameworks
The construction of the pyridine-2-carboxylic acid (picolinic acid) core is fundamental to accessing the target molecule. These approaches often involve building the ring or functionalizing a pre-existing pyridine (B92270) ring.
Multi-step synthesis is a common approach for preparing highly substituted picolinic acids. These routes often begin with a simpler, commercially available pyridine derivative, which is then elaborated through a sequence of reactions to install the desired functional groups.
A representative example is the synthesis of 4-aminopicolinic acid, which demonstrates a typical workflow involving functional group manipulation on the pyridine core. umsl.eduumsl.edu The synthesis begins with the nitration of picolinic acid N-oxide using a mixture of sulfuric acid and fuming nitric acid to produce 4-nitropicolinic acid N-oxide. umsl.edu This intermediate is then subjected to catalytic hydrogenation to simultaneously reduce the nitro group to an amine and remove the N-oxide, yielding the final 4-aminopicolinic acid. umsl.eduumsl.edu This sequence highlights a common strategy: introduction of a nitro group for its electron-withdrawing and directing effects, followed by its reduction to the desired amino group.
A similar multi-step logic can be envisioned for 6-Amino-5-hydroxypicolinic acid, likely starting from a pre-functionalized pyridine ring and sequentially introducing the carboxyl, hydroxyl, and amino groups while managing protecting group chemistry.
Table 1: Example of a Multi-Step Synthesis for a Picolinic Acid Derivative
| Step | Starting Material | Reagents | Product | Purpose | Reference |
|---|---|---|---|---|---|
| 1 | Picolinic acid N-oxide | H₂SO₄, fuming HNO₃ | 4-Nitropicolinic acid N-oxide | Nitration at C4-position | umsl.edu |
Achieving the correct substitution pattern (amino at C6, hydroxyl at C5, and carboxyl at C2) on the pyridine ring is a significant challenge due to the intrinsic electronic properties of the heterocycle. nih.govresearchgate.net Directing the functionalization to specific positions, known as regioselectivity, is therefore a critical aspect of the synthesis.
Modern synthetic methods offer powerful tools for the regioselective C-H functionalization of pyridines, which avoids the need for pre-functionalized starting materials. researchgate.net Strategies often involve the temporary conversion of the pyridine into a more reactive intermediate. nih.gov For instance, the formation of Zincke imine intermediates or dearomatization-rearomatization sequences allows for electrophilic functionalization at positions that are typically difficult to access. nih.gov Another approach uses a tosyloxy substituent at the 2-position to direct a highly regioselective bromine-magnesium exchange reaction, allowing for the introduction of various electrophiles at the 3-position. rsc.org
The electronic nature of existing substituents heavily influences the position of subsequent modifications. Electron-donating groups like amino and hydroxyl substituents can significantly impact the electronic structure and reactivity of the pyridine ring. rsc.orgsemanticscholar.org For the synthesis of this compound, the interplay between the directing effects of the existing groups would need to be carefully considered in the synthetic design.
Derivatization of precursor molecules is a key strategy to activate specific sites for reaction or to protect existing functional groups. In the context of picolinic acid synthesis, the carboxylic acid group itself can be derivatized to facilitate further reactions. For example, picolinic acid can be converted to its corresponding acid chloride by treatment with thionyl chloride. nih.gov This highly reactive intermediate can then readily undergo reactions, such as amide bond formation. nih.govnih.gov
Another common precursor derivatization strategy is the formation of N-oxides, as seen in the synthesis of 4-aminopicolinic acid. umsl.edu The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions than the parent pyridine, thereby enabling regioselective functionalization that would otherwise be difficult.
Advanced Synthetic Techniques and Reagents in Picolinic Acid Chemistry
Recent advances in organic synthesis have provided new tools for the construction of complex picolinic acid derivatives. Multi-component reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product, have emerged as an efficient strategy. nih.govrsc.org For instance, pyridine-2-carboxylic acid itself has been used as an organocatalyst in the rapid, multi-component synthesis of pyrazolo[3,4-b]quinolinones. nih.govrsc.org Similarly, metal-organic frameworks (MOFs) have been developed as heterogeneous catalysts for the synthesis of picolinates and picolinic acid derivatives through multi-component reactions. researchgate.netrsc.org
Specialized reagents have also been developed for direct functionalization. A notable example is a polyfunctional reagent developed for the selective amination of the C2 position of pyridines. galchimia.com This reagent first activates the pyridine nitrogen, then transfers an amino group to the C2 position, and finally acts as an oxidant to yield the 2-aminopyridine product, streamlining what would otherwise be a multi-step process. galchimia.com Photochemical methods utilizing organocatalysts have also been developed for the radical functionalization of pyridines, offering new pathways for C-H functionalization and the formation of new carbon-carbon bonds with distinct regioselectivity compared to classical methods. acs.org
Preparation of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues allows for the exploration of structure-activity relationships. This involves modifying the core structure or the functional groups of the parent molecule.
Once the this compound scaffold is obtained, the amino and hydroxyl groups can be further modified to generate a library of derivatives.
Modification of the Amino Group: The primary amino group is a versatile handle for chemical modification.
Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form amides. This is a common strategy to introduce a wide variety of substituents.
Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides, though over-alkylation can be a challenge. Reductive amination provides a more controlled method for introducing alkyl groups.
Diazotization: The amino group can be converted into a diazonium salt, which is a versatile intermediate that can be displaced by a wide range of nucleophiles (e.g., halogens, cyano group) via Sandmeyer-type reactions.
Modification of the Hydroxyl Group: The phenolic hydroxyl group also offers numerous possibilities for derivatization.
Etherification: The hydroxyl group can be converted into an ether using alkyl halides under basic conditions (Williamson ether synthesis). This allows for the introduction of various alkyl or aryl groups.
Esterification: Reaction with acid chlorides or carboxylic acids (under conditions such as Fischer esterification or by using coupling agents) yields esters. Picolinic acid itself is a popular reagent for the derivatization of hydroxyl groups in other molecules to enhance their detection in mass spectrometry. researchgate.net
Acylation: Similar to esterification, acylation with acid anhydrides or chlorides can be used to form ester derivatives.
These derivatization strategies enable the systematic modification of the lead compound, providing access to a wide range of analogues for further investigation.
Synthesis of Pyridine-Based Heterocyclic Systems Incorporating Picolinic Acid Moieties
Picolinic acid serves as a valuable building block in the synthesis of more complex pyridine-based heterocyclic systems. These systems are of interest in coordination chemistry and materials science. The amide functional group is a common linkage used to incorporate the picolinic acid moiety into larger molecular architectures.
A notable example is the synthesis of a picolinic acid-based bifunctional ligand, DPPA (Pyridine-2-carboxylic acid {2-phenyl-1-[(pyridin-2-ylmethyl)-carbonyl]-ethyl}-amide). This ligand was synthesized by coupling 2-picolinic acid and 2-picolyl amine with L-phenylalanine through the formation of an amide bond. The resulting DPPA ligand was then used to synthesize new Cu(II) complexes, demonstrating the utility of picolinic acid in creating sophisticated coordination compounds.
Another general method involves the coupling of picolinic acid with N-alkylanilines to produce a range of mono- and bis-amides. This reaction is typically achieved by first converting the picolinic acid to its acid chloride in situ using thionyl chloride, followed by reaction with the desired N-alkylaniline. An interesting outcome of this specific reaction is the concurrent formation of the corresponding 4-chloro-N-alkyl-N-phenylpicolinamides, which can be separated from the primary product by column chromatography.
Table 2: Examples of Picolinic Acid-Based Heterocyclic Systems
| Starting Materials | Reagents/Conditions | Product |
|---|---|---|
| 2-Picolinic acid, 2-Picolyl amine, L-Phenylalanine | Amide bond coupling | DPPA Ligand (Pyridine-2-carboxylic acid {2-phenyl-1-[(pyridin-2-ylmethyl)-carbonyl]-ethyl}-amide) |
| Picolinic acid, N-Alkylanilines | Thionyl chloride, in situ acid chloride formation | N-alkyl-N-phenylpicolinamides |
| Picolinic acid, N-Alkylanilines | Thionyl chloride, in situ acid chloride formation | 4-chloro-N-alkyl-N-phenylpicolinamides |
These synthetic strategies highlight the versatility of picolinic acid as a precursor for a variety of heterocyclic systems, enabling the construction of complex molecules with tailored properties.
Biosynthesis and Microbial Metabolism of Picolinic Acid Derivatives
Natural Occurrence and Origin of Picolinic Acid Analogues
Picolinic acid and its derivatives, known as picolinates, are naturally occurring compounds found in various biological systems. Their presence spans from mammals to microorganisms, where they play diverse roles.
Endogenous Formation from L-Tryptophan Metabolism in Biological Systems
In mammals, picolinic acid is an endogenous metabolite of the essential amino acid L-tryptophan. nih.govwikipedia.orgnih.gov The primary pathway for tryptophan catabolism is the kynurenine (B1673888) pathway, which accounts for over 95% of tryptophan turnover in the central nervous system. nih.gov This pathway leads to the production of several neuroactive compounds, including picolinic acid.
The biosynthesis of picolinic acid from L-tryptophan involves a series of enzymatic steps. Tryptophan is first converted to kynurenine. nih.govontosight.ai Kynurenine is then metabolized to 3-hydroxyanthranilic acid. nih.gov The enzyme 3-hydroxyanthranilic acid oxygenase acts on this intermediate to produce 2-amino-3-carboxymuconic semialdehyde. nih.gov At this juncture, the pathway can diverge. The enzyme amino-ß-carboxymuconate-semialdehyde-decarboxylase (ACMSD) preferentially converts the intermediate to 2-aminomuconic semialdehyde, which then undergoes non-enzymatic conversion to picolinic acid. nih.gov Picolinic acid has been detected in various biological fluids and tissues, including blood serum, cerebrospinal fluid, human milk, and pancreatic juice. nih.gov
Microbial Production and Biotransformation Pathways
Microorganisms are also significant producers of picolinic acid and its analogues. Some bacteria can synthesize picolinic acid from aromatic compounds like toluene (B28343) and catechol. google.com For instance, certain Pseudomonas species can metabolize these substrates via the meta pathway, leading to the formation of 2-hydroxymuconic semialdehyde, which can then be converted to picolinic acid in the presence of ammonia. google.com
Furthermore, microbial biotransformation can lead to a variety of picolinic acid derivatives. For example, the marine actinomycete Actinoalloteichus cyanogriseus produces caerulomycin H, a bipyridine alkaloid, which is thought to be formed through the condensation of lysine-derived picolinic acid with acetyl-CoA, followed by hydroxylation and oximation. mdpi.com Additionally, some bacteria can produce dipicolinic acid, a structurally similar compound, during sporulation. nih.gov
Microbial Degradation Pathways Involving Substituted Picolinic Acids
Picolinic acid and its substituted forms can be utilized by various microorganisms as a source of carbon and nitrogen for growth. asm.orgasm.orgnih.gov This microbial degradation is a key process in the environmental breakdown of these compounds.
Catabolism of Picolinic Acid through Hydroxylation and Decarboxylation
The microbial catabolism of picolinic acid typically begins with a hydroxylation step, followed by decarboxylation and subsequent ring cleavage. asm.orgnih.govsemanticscholar.org This pathway has been observed in several bacterial species, including those from the genera Alcaligenes, Arthrobacter, and Rhodococcus. asm.orgnih.govmdpi.comnih.gov
The initial step in the degradation of picolinic acid is its conversion to 6-hydroxypicolinic acid. asm.orgasm.orgnih.gov This reaction is catalyzed by the enzyme picolinic acid hydroxylase. mdpi.comnih.gov Studies with Alcaligenes faecalis have identified a specific picolinic acid dehydrogenase, PicA, responsible for this 6-hydroxylation. nih.gov Similarly, Rhodococcus sp. PA18 has been shown to degrade picolinic acid via the formation of 6-hydroxypicolinic acid. mdpi.com This intermediate has been identified through various analytical techniques, including HPLC and mass spectrometry. mdpi.com
Following the formation of 6-hydroxypicolinic acid, further enzymatic reactions occur. In Alcaligenes faecalis, 6-hydroxypicolinic acid is hydroxylated at the 3-position by a four-component monooxygenase, PicB, to form 3,6-dihydroxypicolinic acid. nih.govnih.gov This intermediate has been isolated and characterized from microbial cultures. nih.gov
The subsequent step involves the decarboxylation of 3,6-dihydroxypicolinic acid. asm.orgasm.orgnih.gov A novel enzyme, 3,6-dihydroxypicolinic acid decarboxylase (PicC), has been identified in Alcaligenes faecalis that catalyzes this reaction, converting 3,6-dihydroxypicolinic acid into 2,5-dihydroxypyridine (B106003). asm.orgasm.orgnih.govnih.gov This 2,5-dihydroxypyridine is then further degraded through a series of enzymatic steps, ultimately leading to central metabolic intermediates like fumaric acid. nih.gov
The key enzymes and intermediates involved in this degradation pathway are summarized in the table below.
| Step | Substrate | Enzyme | Product |
| 1 | Picolinic Acid | Picolinic Acid Dehydrogenase (PicA) | 6-Hydroxypicolinic Acid |
| 2 | 6-Hydroxypicolinic Acid | 6-Hydroxypicolinic Acid Monooxygenase (PicB) | 3,6-Dihydroxypicolinic Acid |
| 3 | 3,6-Dihydroxypicolinic Acid | 3,6-Dihydroxypicolinic Acid Decarboxylase (PicC) | 2,5-Dihydroxypyridine |
Metabolic Pathways for 5-Hydroxypicolinic Acid Degradation
The microbial degradation of 5-hydroxypicolinic acid (5HPA) has been elucidated, revealing a novel catabolic pathway. In Alcaligenes faecalis JQ135, the degradation of 5HPA is initiated by a unique enzymatic step. The process involves the ortho-decarboxylative hydroxylation of 5HPA.
This reaction is catalyzed by a monocomponent FAD-dependent monooxygenase, HpaM. This enzyme converts 5HPA directly to 2,5-dihydroxypyridine (2,5DHP). This transformation is significant as it bypasses the typical multi-step processes seen in the degradation of other aromatic compounds. Following the formation of 2,5DHP, the pathway is believed to merge with the degradation pathway of picolinic acid, where 2,5DHP is further catabolized into central metabolic intermediates. A crucial subsequent step in the shared pathway is the action of maleic acid cis-trans isomerase (encoded by the maiA gene), which is essential for the metabolism of 5HPA, as well as nicotinic and picolinic acid, indicating a point of metabolic convergence. researchgate.net
Bioconversion of Quinolinate to 6-Hydroxypicolinic Acid
The bioconversion of quinolinic acid to 6-hydroxypicolinic acid is a two-step enzymatic process observed in microorganisms such as Alcaligenes sp. strain UK21. chemicalbook.com
The pathway begins with the hydroxylation of quinolinic acid. This initial step is catalyzed by quinolinate dehydrogenase, a membrane-bound enzyme. The enzyme incorporates an oxygen atom from water into the substrate to form 6-hydroxyquinolinic acid. Subsequently, the intermediate, 6-hydroxyquinolinic acid, undergoes non-oxidative decarboxylation. This reaction is catalyzed by the enzyme 6-hydroxyquinolinate decarboxylase, which specifically removes the carboxyl group to yield the final product, 6-hydroxypicolinic acid. chemicalbook.com This pathway represents a significant route for the microbial transformation of quinolinate.
Enzymology of Picolinic Acid Metabolism
The microbial breakdown of picolinic acid and its derivatives is facilitated by a suite of specialized enzymes. The identification and characterization of these enzymes, along with their genetic determinants, have provided a detailed molecular picture of these catabolic pathways.
Identification and Characterization of Key Enzymes (e.g., Dehydrogenases, Monooxygenases, Decarboxylases)
The degradation of picolinic acid to central metabolites like fumaric acid involves several key enzymes: researchgate.netbldpharm.com
Picolinate (B1231196) Dehydrogenase (PicA): This enzyme initiates the catabolic pathway by hydroxylating picolinic acid at the 6th position to produce 6-hydroxypicolinic acid (6HPA). researchgate.netbldpharm.comsigmaaldrich.comtcichemicals.com
6-Hydroxypicolinate Monooxygenase (PicB): This is a four-component enzyme that catalyzes the subsequent hydroxylation of 6HPA at the 3rd position, resulting in the formation of 3,6-dihydroxypicolinic acid (3,6DHPA). researchgate.netbldpharm.comsigmaaldrich.comtcichemicals.com
3,6-Dihydroxypicolinic Acid Decarboxylase (PicC): This Zn2+-dependent, non-oxidative decarboxylase is a member of the amidohydrolase 2 family. nih.govnih.gov It specifically catalyzes the irreversible decarboxylation of 3,6DHPA to form 2,5-dihydroxypyridine (2,5DHP). nih.govnih.gov The enzyme from Alcaligenes faecalis JQ135 has a Km of 13.44 μM and a kcat of 4.77 s−1 for its substrate. nih.govnih.gov
2,5-Dihydroxypyridine Dioxygenase (PicD): This enzyme is responsible for the ring cleavage of 2,5DHP. researchgate.netbldpharm.comsigmaaldrich.comtcichemicals.com
N-formylmaleamic acid deformylase (PicE) and Maleamic acid amidohydrolase (PicF): These enzymes are involved in the further processing of the ring-cleavage product. researchgate.netbldpharm.comsigmaaldrich.comtcichemicals.com
Maleic acid isomerase (PicG): This enzyme catalyzes the conversion to fumaric acid, which can then enter the tricarboxylic acid cycle. researchgate.netbldpharm.comsigmaaldrich.comtcichemicals.com
Quinolinate Dehydrogenase: In the conversion of quinolinic acid, this membrane-bound enzyme hydroxylates quinolinic acid to 6-hydroxyquinolinic acid, using phenazine (B1670421) methosulfate as a preferred electron acceptor. chemicalbook.com
6-Hydroxyquinolinate Decarboxylase: This enzyme catalyzes the specific, cofactor-independent decarboxylation of 6-hydroxyquinolinic acid to 6-hydroxypicolinic acid. chemicalbook.com
5-Hydroxypicolinate Monooxygenase (HpaM): A novel FAD-dependent monooxygenase that performs a unique ortho-decarboxylative hydroxylation of 5HPA to 2,5DHP. researchgate.net
Genetic Basis of Degradation Pathways (Gene Clusters and Operons)
The genes encoding the enzymes for picolinic acid degradation are typically organized into gene clusters or operons, ensuring coordinated regulation and expression. A prominent example is the pic gene cluster identified in Alcaligenes faecalis JQ135. researchgate.netbldpharm.comtcichemicals.com
The pic cluster in A. faecalis JQ135 includes the genes picA, picB, picC, picD, picE, and picF, which encode the core enzymatic machinery for the conversion of picolinic acid to fumaric acid. researchgate.netbldpharm.comtcichemicals.com The cluster is designated as picRCEDFB4B3B2B1A1A2A3. bldpharm.comtcichemicals.com The presence of these homologous pic gene clusters is widespread among Alpha-, Beta-, and Gammaproteobacteria, suggesting a conserved genetic basis for picolinic acid catabolism in diverse bacterial species. researchgate.netbldpharm.comtcichemicals.com
Similarly, the degradation of 5-hydroxypicolinic acid is governed by the hpa operon in A. faecalis JQ135. This operon contains the gene hpaM, encoding the key FAD-dependent monooxygenase, along with other genes likely involved in the transport and further metabolism of the substrate and its intermediates. researchgate.net
Molecular Mechanisms and Structure-Function Relationships of Catalytic Proteins
The study of the enzymes involved in picolinic acid metabolism has revealed important details about their catalytic mechanisms and structure-function relationships.
3,6-Dihydroxypicolinic Acid Decarboxylase (PicC): This enzyme belongs to the amidohydrolase 2 family but shows low sequence similarity to other known decarboxylases in this family. nih.govnih.gov Site-directed mutagenesis studies on PicC from A. faecalis JQ135 have identified His163 and His216 as essential residues for its catalytic activity. nih.govnih.gov The enzyme is dependent on Zn2+ as a cofactor for its function. nih.govnih.gov The PicC from Bordetella bronchiseptica RB50 shows 75% amino acid similarity to the one from Alcaligenes faecalis and exhibits optimal activity at pH 7.0 and 35 °C.
Quinolinate Dehydrogenase and 6-Hydroxyquinolinate Decarboxylase: Quinolinate dehydrogenase is a membrane-associated protein that utilizes water for the hydroxylation reaction rather than molecular oxygen. chemicalbook.com In contrast, 6-hydroxyquinolinate decarboxylase is a cytosolic enzyme that functions without the need for any cofactors. chemicalbook.com The N-terminal amino acid sequence of 6-hydroxyquinolinate decarboxylase shows homology to bacterial 4,5-dihydroxyphthalate decarboxylases, suggesting an evolutionary relationship and a similar structural fold. chemicalbook.com The native enzyme has a molecular mass of approximately 221 kDa and is composed of six identical subunits. chemicalbook.com
These enzymatic and genetic studies provide a comprehensive understanding of the microbial strategies for the degradation of picolinic acid and its derivatives, highlighting the diversity and efficiency of bacterial metabolic pathways.
Coordination Chemistry and Metal Complexation of Picolinic Acid Derivatives
Ligand Properties of Hydroxypicolinic Acids
Enol-Keto Tautomerism and Its Influence on Coordination
The phenomenon of enol-keto tautomerism is well-documented for hydroxypyridines and their derivatives, such as 6-hydroxypicolinic acid. researchgate.netnih.govmasterorganicchemistry.comlibretexts.org This process involves the migration of a proton from the hydroxyl group to the pyridine (B92270) ring nitrogen, resulting in an equilibrium between the enol (hydroxyl) form and the keto (pyridone) form. researchgate.net Theoretical studies on 6-hydroxypicolinic acid show that the conversion from enol to keto forms is energetically favorable. researchgate.net The specific tautomeric equilibrium of 6-Amino-5-hydroxypicolinic acid, and how the presence of the amino group at the 6-position influences this equilibrium and subsequent metal coordination, has not been specifically investigated in the available literature. Generally, the tautomeric form present in solution significantly impacts which donor atoms are available for chelation.
Characterization of Multiple Coordination Sites (e.g., N,O-Donor Ligands)
Picolinic acid and its derivatives are well-established as effective chelating agents for a variety of metal ions. nih.govwikipedia.org They typically act as bidentate N,O-donor ligands, coordinating through the pyridine ring nitrogen and the carboxylate oxygen atom. wikipedia.orgnih.gov For this compound, several potential coordination sites exist: the pyridine nitrogen, the carboxylate oxygen, the hydroxyl oxygen at the 5-position, and the amino nitrogen at the 6-position. This creates the potential for it to act as a bidentate or even a tridentate ligand. However, without experimental data, the preferred coordination mode in metal complexes remains uncharacterized. Studies on related aminopicolinic acid N-oxides have explored their chelating behavior with transition metals. niscpr.res.in
Synthesis and Structural Elucidation of Metal Complexes
Complexation with Transition Metal Ions (e.g., Cu(II), Co(II), Mn(II), Zn(II), Re(III, IV, V))
The synthesis of transition metal complexes with various picolinic acid derivatives is a broad field of study. researchgate.netmdpi.com Researchers have successfully synthesized and characterized complexes of Cu(II), Co(II), Mn(II), and Zn(II) with ligands such as 8-hydroxyquinoline (B1678124) and alanine, researchgate.net and various amino acid-substituted picolylamines. rsc.orgarizona.edu A chromium complex with 6-aminopicolinic acid, [Cr(6-NH2-pic)2(H2O)2]NO3, has been synthesized and characterized. nih.gov However, a search of the scientific literature did not yield any specific methods for the synthesis or isolation of metal complexes formed with this compound.
X-ray Crystallographic Analysis of Metal-Picolinate Coordination Compounds
X-ray crystallography is a definitive technique for elucidating the three-dimensional structure of metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry. nih.govnajah.edu Numerous crystal structures of metal-picolinate complexes have been reported, confirming the coordination modes of various substituted picolinic acids with metal ions. nih.govnih.gov For instance, the crystal structure of a chromium complex with 6-aminopicolinic acid has been determined. nih.gov Despite the availability of such data for analogous compounds, no published X-ray crystallographic data for any metal complex of this compound could be located.
Mechanistic Insights into Metal-Ligand Interactions and Stability
The stability of metal-picolinate complexes is typically quantified by their stability constants, which have been determined for numerous bivalent metals with picolinic acid. acs.org The stability generally correlates with the basicity of the ligand. niscpr.res.in For example, in a study of 4-substituted picolinic acid N-oxides, the stability of binary complexes with Co(II) increased with the basicity of the ligand (4-NH2 > 4-OH > unsubstituted > 4-Cl). niscpr.res.in Studies on chromium picolinate (B1231196) derivatives suggest that the dynamic stability is heavily dependent on the length of the chromium-nitrogen bond. nih.gov While these studies provide a framework for understanding the factors that govern the stability of such complexes, researchgate.netresearchgate.net no specific mechanistic studies or stability constants have been reported for complexes involving this compound.
Computational Chemistry and Theoretical Investigations of Picolinic Acid Systems
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of picolinic acid derivatives.
Tautomerism, the interconversion of structural isomers through proton migration, is a key characteristic of 6-Amino-5-hydroxypicolinic acid. The presence of hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) groups, along with the pyridine (B92270) ring nitrogen, allows for multiple tautomeric forms. DFT calculations are employed to determine the relative stabilities of these tautomers.
Theoretical studies on the related compound 6-hydroxypicolinic acid show that it can exist in enol and keto forms. researchgate.net The enol form is characterized by the -OH group on the pyridine ring, while the keto form features a carbonyl group (C=O) and an N-H bond on the ring. researchgate.net DFT calculations have shown that the conversion from enol to keto forms can lead to a decrease in energy, suggesting the keto forms may be more stable. researchgate.net For this compound, the tautomeric landscape is even more complex, involving potential proton transfers between the -OH, -NH2, and -COOH groups.
DFT calculations, such as those using the B3LYP functional with a 6-311+G(2df,2p) basis set, can predict the relative energies of these different tautomers in the gas phase and in solution. researchgate.net The stability of tautomers can be significantly influenced by the surrounding medium. nih.gov For instance, while one tautomer might be the most stable in the vacuum, a different one may be favored in an aqueous solution due to interactions with solvent molecules. nih.gov
Table 1: Hypothetical Relative Stabilities of this compound Tautomers Calculated by DFT This table is illustrative, based on findings for analogous compounds like 6-hydroxypicolinic acid and aminopurines. The exact energy values would require specific DFT calculations for the target molecule.
| Tautomeric Form | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |
|---|---|---|---|
| Enol-Amino | Standard aromatic form | 0.00 (Reference) | 0.00 (Reference) |
| Keto-Amino | Proton transferred from 5-OH to ring N | -4.5 | -2.0 |
| Enol-Imino | Proton transferred from 6-NH2 to ring N | +7.2 | +5.8 |
| Zwitterion | Proton transferred from COOH to ring N | +1.5 | -3.1 |
The conversion between tautomers occurs via intramolecular proton transfer (IPT). Theoretical calculations can map the entire reaction pathway for this process, identifying the transition state (TS) structures and calculating the associated energy barriers. researchgate.net The transition state is the highest energy point along the reaction coordinate connecting two tautomers.
For the related 6-hydroxypicolinic acid, the tautomerization from the enol to the keto form proceeds through a specific transition state (TS-TAU). researchgate.net The energy difference between the initial enol form and the transition state represents the activation energy barrier for the proton transfer. A lower energy barrier indicates a faster interconversion rate. These calculations reveal the kinetic feasibility of tautomerization, complementing the thermodynamic view provided by the relative energies of the tautomers. researchgate.net
Picolinic acid derivatives can form strong intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates. The carboxylic acid group is a classic motif for forming a stable dimer with two strong hydrogen bonds between the carbonyl oxygen of one molecule and the hydroxyl proton of the other. The amino and hydroxyl substituents on the pyridine ring provide additional sites for hydrogen bonding. rsc.org
Quantum chemical calculations are used to quantify the strength of these interactions by calculating the dimerization energy. researchgate.net This is typically done by computing the energy of the optimized dimer structure and subtracting the energies of two isolated, optimized monomer molecules. The resulting value, often corrected for basis set superposition error (BSSE), indicates the stability of the dimer. Studies on model amino acids using DFT at the B3LYP/6-31+G(d) level have been used to explore the energy pathways of dimerization. researchgate.net
Table 2: Representative Calculated Dimerization Energies for Picolinic Acid Derivatives This table illustrates typical energy values for dimerization through different hydrogen bonding motifs. Specific values for this compound would require dedicated calculations.
| Dimer Configuration | Primary Hydrogen Bonds | Calculated Dimerization Energy (kcal/mol) |
|---|---|---|
| Carboxylic Acid Dimer | O-H···O=C (x2) | -14 to -18 |
| Head-to-Tail Dimer | N-H···O=C and O-H···N(ring) | -10 to -15 |
| Ring-Substituent Dimer | N-H···O(H) and O-H···N(H2) | -8 to -12 |
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While quantum mechanics excels at describing electronic structure, molecular mechanics and dynamics are better suited for exploring the conformational flexibility of molecules. All-atom molecular dynamics (MD) simulations track the motions of a molecule over time, providing a dynamic picture of its behavior in solution. caltech.edunih.gov
MD simulations begin by placing the molecule in a simulated box of solvent (e.g., water) and applying a force field (like OPLS-AA or AMBER) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. mdpi.com By integrating Newton's laws of motion, a trajectory is generated that shows how the molecule twists, turns, and flexes over nanoseconds to microseconds. caltech.edu
Analysis of the MD trajectory reveals the most populated conformations and the transitions between them. Key metrics used in this analysis include:
Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein or molecule's backbone atoms from a reference structure over time, indicating structural stability. nih.gov
Root-Mean-Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues around their average position, highlighting flexible regions of the molecule. nih.gov
Solvent-Accessible Surface Area (SASA): Calculates the surface area of the molecule exposed to the solvent, providing insights into its solubility and potential for intermolecular interactions. nih.gov
For this compound, MD simulations can reveal the preferred orientation of the carboxylic acid and hydroxyl groups relative to the pyridine ring and how these conformations are influenced by interactions with water molecules.
In Silico Approaches to Ligand-Protein Interactions and Enzyme Mechanisms
In silico methods are crucial for predicting how a small molecule like this compound might interact with biological macromolecules, such as proteins and enzymes. reading.ac.uknih.gov These computational techniques are fundamental in drug discovery and functional proteomics. chemrxiv.orgnih.gov
Molecular docking is a primary tool used to predict the preferred binding orientation and affinity of a ligand to a protein target. chemrxiv.org The process involves generating a multitude of possible conformations of the ligand within the protein's binding site and scoring them based on how well they fit sterically and electrostatically. The result is a prediction of the binding mode and a binding energy score, which estimates the strength of the interaction. researchgate.net
For this compound, docking studies could be performed against a library of known protein structures to identify potential biological targets. Once a potential protein-ligand complex is identified, MD simulations can be used to assess its stability and dynamics, providing a more detailed view of the key interactions (e.g., hydrogen bonds, π–π stacking) that hold the ligand in the binding site. nih.gov These computational predictions can then guide further experimental validation. reading.ac.uk
Catalytic Applications and Ligand Design
Role of Picolinic Acid Derivatives as Cooperating Ligands in Catalysis
Picolinic acid derivatives have emerged as a significant class of bidentate ligands in transition metal catalysis. nih.gov Their ability to act as cooperating ligands, where the ligand itself participates in the catalytic cycle, has led to notable advancements in various chemical transformations.
Palladium-catalyzed C-H activation is a powerful tool in organic synthesis, and the design of effective ligands is crucial for its success. nih.gov Picolinic acid derivatives, including 6-hydroxypicolinic acid, have shown considerable promise in this area. uva.esresearchgate.net
Recent studies have investigated the role of 6-hydroxypicolinic acid as a cooperating ligand in palladium-mediated C-H activation of arenes. uva.esresearchgate.net When deprotonated, it acts as a chelating ligand, and its pyridone moiety can assist in the C-H cleavage step. uva.esresearchgate.net This cooperative mechanism is analogous to that of other successful ligands like bipyridone ligands and N-monoprotected amino acids (MPAAs). researchgate.net
Experimental and computational studies have demonstrated that the positioning of the pyridone oxygen is critical for its involvement in the C-H cleavage. researchgate.net Palladium complexes with 6-hydroxypicolinic acid have been shown to facilitate the C-H activation of arenes such as pyridine (B92270), toluene (B28343), and ethyl benzoate. researchgate.net The cooperating ability of 6-hydroxypicolinic acid has been found to be greater than that of pyridyl-amide ligands in these reactions. researchgate.net
| Ligand Type | Role in C-H Activation | Metal Center | Key Feature |
| 6-Hydroxypicolinic acid | Cooperating ligand | Palladium | Pyridone moiety assists in C-H cleavage uva.esresearchgate.net |
| Pyridyl-amides | Cooperating ligand | Palladium | N-acyl substituent assists in C-H cleavage researchgate.net |
| N-monoprotected amino acids (MPAAs) | Accelerating ligand | Palladium | Accelerates C-H activation and induces asymmetry scripps.edu |
| Bipyridone ligands | Cooperating ligand | Palladium | Acts as a base to assist C-H bond cleavage uva.es |
The design of effective picolinic acid-based ligands for transition metal catalysis hinges on several key principles aimed at optimizing the ligand's steric and electronic properties. scholaris.ca The goal is to create a ligand that not only coordinates effectively with the metal center but also actively participates in and facilitates the catalytic cycle. scholaris.ca
One fundamental design principle is the incorporation of a "cooperating" functional group. This group, which is part of the ligand itself, can act as an internal base or shuttle protons, thereby lowering the activation energy of key steps in the catalytic cycle, such as C-H activation. uva.esuva.es The strategic placement of substituents on the picolinic acid backbone is another crucial aspect. These substituents can be used to fine-tune the electronic properties of the ligand and, consequently, the redox properties of the metal center. nih.gov For instance, electron-withdrawing or electron-donating groups can modulate the reactivity and selectivity of the catalyst. nih.gov
Furthermore, the introduction of chiral elements into the ligand structure is a key strategy for asymmetric catalysis. By creating a chiral environment around the metal center, it is possible to control the stereochemical outcome of a reaction. nii.ac.jp The development of chiral picolinic acid-type ligands has been a focus of research to expand their application in asymmetric transformations. nii.ac.jp The modular synthesis of picolinic acid derivatives allows for the systematic variation of these features, enabling the creation of ligand libraries for screening and optimization in various catalytic reactions. uva.es
Development of Functional Materials Incorporating Picolinic Acid Frameworks
The unique coordination chemistry of picolinic acid and its derivatives makes them excellent building blocks for the construction of functional materials with tailored properties. nih.gov These materials, which include coordination polymers and metal-organic frameworks (MOFs), have potential applications in areas such as catalysis, gas storage, and sensing. nih.gov
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. Picolinic acid derivatives are well-suited for this purpose due to their ability to bridge multiple metal centers. mdpi.com A notable example is the first coordination polymer synthesized with 6-hydroxypicolinic acid and manganese(II), which resulted in a 3D structure. mdpi.com In this compound, the 6-hydroxypicolinic acid ligand exists in its keto form, with the proton located on the pyridyl nitrogen atom, and coordinates to the manganese centers through its carboxylate and keto groups. mdpi.com
Metal-organic frameworks (MOFs) are a class of porous coordination polymers with high surface areas and tunable pore sizes. nih.govmdpi.com While specific examples of MOFs constructed directly from 6-amino-5-hydroxypicolinic acid are not prevalent in the reviewed literature, the principles of MOF design using related polycarboxylate and amino-functionalized ligands are well-established. researchgate.netnih.govmdpi.com For instance, MOFs have been synthesized using 5-aminoisophthalic acid, which shares the amino and carboxylic acid functionalities. mdpi.com The amino groups within the MOF structure can be further modified post-synthetically to introduce new functionalities. elsevierpure.com These materials often exhibit interesting properties, such as the ferroelectric behavior seen in a MOF constructed with 5-hydroxy-isophthalic acid. nih.gov
| Material Type | Ligand Example(s) | Metal Ion(s) | Structural Features | Potential Applications |
| Coordination Polymer | 6-Hydroxypicolinic acid | Mn(II) | 3D network with zigzag Mn chains mdpi.com | Magnetic materials mdpi.com |
| Coordination Polymer | 5-Hydroxy-isophthalic acid, 4,4'-bis(imidazol-1-yl)diphenyl ether | Cd(II), Co(II), Mn(II) | 2D sheets, binuclear clusters nih.gov | Ferroelectric and magnetic materials nih.gov |
| Metal-Organic Framework (MOF) | 5-Aminoisophthalic acid | Dy(III) | 2D layered structure mdpi.com | Luminescent sensors mdpi.com |
| Metal-Organic Framework (MOF) | Terephthalic acid (in MOF-5) | Zn(II) | 3D porous framework nih.govmdpi.com | Gas storage, catalysis, drug delivery nih.govmdpi.com |
The targeted design and synthesis of picolinic acid derivatives are crucial for creating functional materials with specific, predictable properties. nih.gov By chemically modifying the picolinic acid core, researchers can influence the resulting material's structure, stability, and function.
One approach involves introducing functional groups that can impart specific properties. For example, the synthesis of picolinic acid derivatives with benzyl-protected hydroxy groups allows for later removal of the protecting group, providing a handle for further functionalization or bioconjugation. nih.gov The introduction of substituents can also induce significant changes in the crystal packing and intermolecular interactions, such as π-stacking, which can affect the material's bulk properties. nih.gov
The synthesis of derivatives for catalytic applications is another key area. For instance, novel picolinic acid-based ligands have been designed and synthesized to improve catalytic reduction reactions. scholaris.ca The development of robust and reproducible synthetic methods for these ligands is essential for creating libraries of compounds that can be screened for optimal catalytic activity. scholaris.ca Furthermore, the synthesis of chiral derivatives of picolinic acid is being explored to develop materials for asymmetric catalysis. nii.ac.jp
In the context of MOFs, the synthesis of derivatives of the organic linkers is a primary strategy for tuning the framework's properties. For example, a bimetallic-organic framework using Fe/Zr metals was functionalized with phosphorus acid groups to create a heterogeneous catalyst for the synthesis of picolinate (B1231196) and picolinic acid derivatives. researchgate.net This demonstrates how the synthesis of a derivative material can be used to catalyze the formation of other related compounds.
Research Perspectives and Future Directions
Emerging Research Areas for 6-Amino-5-hydroxypicolinic Acid and Related Compounds
Research into picolinic acid derivatives is expanding into several high-impact areas. These compounds' inherent ability to chelate metal ions and interact with biological targets makes them prime candidates for a variety of applications. nih.govwikipedia.orgnih.gov
One of the most promising frontiers is in the development of novel pharmaceuticals. Picolinic acid derivatives are being actively investigated as enzyme inhibitors, with the potential to treat a wide range of diseases including cancer, diabetes, and viral infections like HIV. nih.govnih.gov The structural flexibility of the picolinic acid scaffold allows for fine-tuning of its molecular structure to enhance binding affinity and selectivity for specific biological targets. nih.gov
In the field of medical imaging and therapy, these compounds are used as ligands to form stable complexes with radiometals. nih.gov For instance, octadentate ligands based on picolinic acid are being developed for use with radionuclides like indium-111, lutetium-177, and actinium-225, which are employed in SPECT imaging and targeted alpha- and beta-therapy. researchgate.net
Another significant area of research is in agriculture, where picolinic acid derivatives have emerged as a notable class of synthetic auxin herbicides. nih.gov Following the success of commercial herbicides, researchers are designing new analogues, such as 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, which have shown potent herbicidal activity, in some cases significantly exceeding that of existing products. nih.gov
Furthermore, the catalytic properties of picolinic acid and its derivatives are being harnessed. They are used in coordination polymers for catalyzing organic reactions, such as the synthesis of 1,2,3-triazoles, which are important building blocks in medicinal chemistry and materials science. nih.gov Naturally occurring picolinic acid itself has been identified as a sustainable and cost-effective catalyst for producing cyclic carbonates from CO2 and epoxides, highlighting its role in green chemistry. rsc.org
Interdisciplinary Approaches in the Study of Picolinic Acid Chemistry and Biology
Progress in understanding and utilizing picolinic acid and its derivatives is increasingly dependent on the integration of knowledge and techniques from multiple scientific disciplines. The complexity of biological systems requires a multifaceted approach, combining chemistry, biology, medicine, and computational science to unlock the full potential of these compounds. nih.gov
The development of enzyme inhibitors serves as a prime example of interdisciplinary synergy. nih.gov It involves:
Medicinal Chemistry: Designing and synthesizing novel picolinic acid derivatives with specific structural features. nih.gov
Biochemistry and Molecular Biology: Identifying and validating biological targets, such as enzymes or receptors, and conducting assays to determine inhibitory activity. nih.gov
Computational Chemistry: Using molecular docking and quantitative structure-activity relationship (3D-QSAR) models to predict the binding affinity of new compounds and guide synthetic strategies. nih.gov
Pharmacology: Evaluating the therapeutic potential of promising compounds. nih.gov
Similarly, the creation of radiopharmaceuticals requires collaboration between inorganic chemists, who design ligands like H2bispa2 for efficient metal chelation, and nuclear medicine specialists, who evaluate their performance with medically relevant radiometals for imaging and therapy. researchgate.net
The study of how microorganisms break down picolinic acid also highlights an interdisciplinary approach, linking environmental microbiology with genetics and biochemistry to identify the genes and metabolic pathways involved, such as the pic gene cluster in Alcaligenes faecalis. nih.gov Such research not only deepens our understanding of microbial metabolism but also informs efforts in bioremediation. nih.govmdpi.com Educational research has shown that explicitly connecting concepts across chemistry and biology helps students develop the critical thinking skills needed to solve complex real-world problems, such as understanding how chemical principles govern biological phenomena like DNA stability and ocean acidification. scientia.global
Potential for Biotechnological Applications (e.g., Bioremediation, Biocatalysis)
The intersection of picolinic acid chemistry and biotechnology presents significant opportunities for developing sustainable environmental and industrial processes. Research has highlighted the role of microorganisms in the degradation of picolinic acid, paving the way for bioremediation strategies.
Picolinic acid is an industrial intermediate that can be a pollutant in aquatic environments. mdpi.com Studies have identified bacteria capable of using picolinic acid as their sole source of carbon and energy. For example, Rhodococcus sp. PA18 can completely degrade picolinic acid, metabolizing it into 6-hydroxypicolinic acid. mdpi.com This discovery suggests that such strains could be used for the bioremediation of sites contaminated with picolinic acid. mdpi.com Similarly, the bacterium Alcaligenes faecalis JQ135 possesses a gene cluster (pic) that orchestrates the degradation of picolinic acid, also via a 6-hydroxypicolinic acid intermediate. nih.gov Understanding these bacterial degradation pathways provides a foundation for developing effective detoxification strategies for pyridine (B92270) derivatives. nih.gov
Beyond bioremediation, there is growing interest in using biological systems for the synthesis of valuable chemicals, a field known as biocatalysis. A patented process describes the use of recombinant Escherichia coli containing modified dioxygenase enzymes to convert various aromatic compounds into picolinic acid derivatives. google.com This bioconversion method offers a potential alternative to traditional organic synthesis, which can be difficult for producing complex picolinate (B1231196) structures. google.com
Furthermore, picolinic acid itself can act as a biocatalyst mimic. Its effectiveness as a hydrogen bond donor in the chemical fixation of carbon dioxide demonstrates how principles from biological catalysis can inspire the design of small molecule catalysts for green chemistry applications. rsc.org
| Application | Organism/System | Process | Potential Outcome | Reference |
|---|---|---|---|---|
| Bioremediation | Rhodococcus sp. PA18 | Aerobic degradation of picolinic acid to 6-hydroxypicolinic acid. | Removal of picolinic acid from polluted environments. | mdpi.com |
| Bioremediation | Alcaligenes faecalis JQ135 | Degradation via the pic gene cluster, hydroxylating picolinic acid to 6-hydroxypicolinic acid. | Understanding catabolic pathways for detoxification. | nih.gov |
| Biocatalysis | Recombinant E. coli | Bioconversion of aromatic compounds using modified dioxygenases. | Novel production method for picolinic acid compounds. | google.com |
| Green Catalysis | 2-Picolinic acid (as catalyst) | Catalyzes cycloaddition of CO2 to epoxides. | Sustainable synthesis of cyclic carbonates. | rsc.org |
Q & A
Basic Question: What are the validated synthetic pathways and characterization methods for 6-amino-5-hydroxypicolinic acid, and how can researchers optimize experimental protocols to ensure reproducibility?
Methodological Answer:
To synthesize this compound, researchers should first review analogous pyridine derivatives (e.g., 6-amino-5-nitro-2-picoline in ) to infer reaction conditions. Key steps include:
- Synthesis Optimization : Use PICO(T) to frame variables (e.g., Population: reaction substrates; Intervention: catalytic conditions; Comparison: solvent systems; Outcome: yield/purity) .
- Characterization : Employ NMR, HPLC, and mass spectrometry, cross-referenced with CAS registry data for structural validation .
- Reproducibility : Document protocols using FINER criteria (Feasible, Novel, Ethical) to align with peer-review standards .
Advanced Question: How can mechanistic studies on this compound’s reactivity be designed to resolve contradictions in existing kinetic data?
Methodological Answer:
Contradictions in kinetic data often stem from unaccounted variables (e.g., pH, temperature). Researchers should:
- Systematic Review : Identify gaps via meta-analyses of pyridine derivative studies ( ) and prioritize variables using PICO(T) (Intervention: pH modulation; Outcome: rate constants) .
- Experimental Design : Use fractional factorial designs to isolate confounding factors (e.g., solvent polarity, substituent effects) .
- Validation : Compare results with computational models (DFT calculations) to validate mechanistic hypotheses .
Basic Question: What analytical techniques are most effective for quantifying this compound in complex matrices, and how can method validation be standardized?
Methodological Answer:
- Technique Selection : Prioritize LC-MS/MS for sensitivity, referencing amino acid analysis protocols () .
- Validation Framework : Apply PICO(T) to define parameters (Population: spiked samples; Intervention: extraction methods; Outcome: recovery rates) .
- Standardization : Use ICH guidelines for linearity, precision, and LOD/LOQ, ensuring alignment with regulatory requirements .
Advanced Question: How can researchers design comparative studies to evaluate the efficacy of this compound against structurally similar analogs in enzymatic inhibition?
Methodological Answer:
- PICO(T) Framework :
- Database Utilization : Search PubMed, SciFinder, and CAS databases for structural-activity relationships, filtering by systematic reviews ( ) .
- Statistical Analysis : Use ANOVA to compare inhibition kinetics, accounting for batch variability .
Basic Question: What are the best practices for ensuring the stability of this compound in long-term storage, and how should degradation products be monitored?
Methodological Answer:
- Storage Conditions : Refer to safety data sheets (e.g., ) for temperature/humidity thresholds .
- Stability Testing : Design accelerated degradation studies (40°C/75% RH) with PICO(T)-guided variables (Intervention: excipients; Outcome: impurity profiles) .
- Analytical Monitoring : Use stability-indicating HPLC methods, validated per ICH Q2(R1) .
Advanced Question: How should researchers address conflicting data on the chelation properties of this compound in metal-binding assays?
Methodological Answer:
- Literature Synthesis : Conduct a systematic review using PRISMA guidelines to map methodological discrepancies (e.g., buffer systems, metal concentrations) .
- Controlled Replication : Replicate studies under FINER criteria (e.g., Feasible: standardized buffers; Novel: X-ray crystallography for binding confirmation) .
- Data Harmonization : Apply multivariate regression to reconcile variables (e.g., pH, ionic strength) affecting chelation constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
